molecular formula C4H4I2N2 B1330929 4,5-Diiodo-2-methyl-1H-imidazole CAS No. 73746-44-8

4,5-Diiodo-2-methyl-1H-imidazole

Cat. No. B1330929
CAS RN: 73746-44-8
M. Wt: 333.9 g/mol
InChI Key: WFEZOLYJPCODOA-UHFFFAOYSA-N
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Description

Imidazole derivatives, including 4,5-diiodo-2-methyl-1H-imidazole, are a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of various substituents on the imidazole ring can greatly influence the chemical and physical properties of these molecules, as well as their biological activity.

Synthesis Analysis

The synthesis of imidazole derivatives is a well-studied area. For instance, the synthesis of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles involves starting with phenylacetyl bromides or 1-(phenylacetyl)imidazoles, leading to compounds with antimycotic properties . Another approach to synthesizing imidazole derivatives is the reaction of 4,5-dihydro-2-(methylthio)-1H-imidazoles with active methylene compounds, which affords substituted methyleneimidazolidines . Additionally, 5-amino-4-(cyanoformimidoyl)-1H-imidazole, a reactive intermediate, has been prepared by the base-catalysed cyclisation of (Z)-N-(2-amino-1,2-dicyanovinyl)formamidine .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques. For example, the structures of dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl were characterized by IR, 1H NMR, mass spectroscopy, and elemental analysis . In another study, the molecular structure of a related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, was investigated using both experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT calculations .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. Photochemical rearrangement of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions has been studied, leading to a series of photoproducts . The photochromism of imidazole dimers upon irradiation is another example of a chemical reaction involving these compounds . Furthermore, the Willgerodt-Kindler reaction has been investigated with 1,2-dimethyl-1H-imidazo[4,5-b]pyridine, leading to derivatives with suspected antituberculotic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The optical properties of a library of π-expanded imidazo[1,2-a]pyridines were characterized, showing strong UV absorption and fluorescence . Theoretical calculations, such as those for the alpha-2-imidazoline receptor agonist antihypertensive agent, provide insights into molecular stability, charge localization, and electronic properties . These properties are crucial for understanding the interaction of imidazole derivatives with biological targets and their potential as therapeutic agents.

Scientific Research Applications

Synthesis and Antimicrobial Studies

4,5-Diiodo-2-methyl-1H-imidazole and its analogs have been investigated for their antimicrobial properties. For instance, a study synthesized a series of 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogs and tested them for their bioactivity against pathogenic fungi and bacteria. Some of these compounds showed potent bioactivity, exhibiting minimum inhibitory concentration (MIC) values comparable to reference drugs like griseofulvin against fungi like Candida albicans and dermatophytes (Dahiya, 2008).

Cytotoxic Activities

Another study focused on the synthesis of 4,5-Diaryl-1-methyl-1H-imidazoles, including derivatives that were found to be highly cytotoxic against various human tumor cell lines. This research highlights the potential application of these compounds in cancer research (Bellina et al., 2008).

Synthesis of Imidazole Carbaldehyde Derivatives

The compound has also been used as a starting point for synthesizing new compounds. A study synthesized new 4-methyl-5-imidazole carbaldehyde derivatives, indicating their potential use as precursors for other imidazolium derivatives. These compounds could exhibit biological activities due to their reactive properties (Orhan et al., 2019).

Safety And Hazards

The compound is classified as an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling the compound .

properties

IUPAC Name

4,5-diiodo-2-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4I2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEZOLYJPCODOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348119
Record name 4,5-Diiodo-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diiodo-2-methyl-1H-imidazole

CAS RN

73746-44-8
Record name 4,5-Diiodo-2-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73746-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diiodo-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Boudet, S Sase, P Sinha, CY Liu… - Journal of the …, 2007 - ACS Publications
A wide range of directing groups (ester, ketone, acetate, aryl sulfonate, triazene, carbamate) allow the regioselective directed ortho insertion (DoI) of zinc in the presence of LiCl leading …
Number of citations: 142 pubs.acs.org

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